molecular formula C7H14ClNO3 B2707759 3-(Morpholin-2-yl)propanoic acid hydrochloride CAS No. 1367717-32-5; 1571216-45-9

3-(Morpholin-2-yl)propanoic acid hydrochloride

Cat. No.: B2707759
CAS No.: 1367717-32-5; 1571216-45-9
M. Wt: 195.64
InChI Key: UMYVUUWWXGDGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinepropanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinepropanoic acid hydrochloride typically involves the reaction of morpholine with propanoic acid derivatives. One common method is the Michael addition of morpholine to ethyl acrylate, followed by hydrolysis and acidification to obtain the hydrochloride salt . The reaction conditions often include the use of catalysts such as FeCl3 in aqueous media to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of 2-Morpholinepropanoic acid hydrochloride may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures high yields and product purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinepropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

2-Morpholinepropanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholinepropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinepropanoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .

Properties

CAS No.

1367717-32-5; 1571216-45-9

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64

IUPAC Name

3-morpholin-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H

InChI Key

UMYVUUWWXGDGCP-UHFFFAOYSA-N

SMILES

C1COC(CN1)CCC(=O)O.Cl

solubility

not available

Origin of Product

United States

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